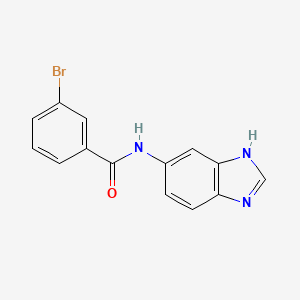![molecular formula C23H27FN4O3 B11000003 N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide](/img/structure/B11000003.png)
N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluoro-2-nitrobenzoic acid with 2-methoxyphenylpiperazine under specific conditions to form an intermediate product. This intermediate is then subjected to further reactions, including reduction and cyclization, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective effects.
Medicine: Investigated as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as alpha1-adrenergic receptors. It acts as an antagonist, blocking the receptor’s activity and thereby modulating neurotransmitter release and signal transduction pathways. This mechanism is crucial for its potential therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-(4-fluoro-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidine-1-carboxamide is unique due to its specific structural features, such as the fluorine atom and the pyrrolidine ring, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C23H27FN4O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-fluoro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C23H27FN4O3/c1-31-21-7-3-2-6-20(21)26-12-14-27(15-13-26)22(29)18-16-17(24)8-9-19(18)25-23(30)28-10-4-5-11-28/h2-3,6-9,16H,4-5,10-15H2,1H3,(H,25,30) |
InChI Key |
RXXXTMYNRLCNLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)F)NC(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B10999926.png)
![4-(3-chlorophenyl)-N-{2-[(2-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10999932.png)

![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10999951.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B10999952.png)
![7,8-dimethoxy-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B10999955.png)
![N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide](/img/structure/B10999982.png)
![2-phenyl-2-(1H-pyrrol-1-yl)-N-[5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B10999984.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10999988.png)

![7-(1,3-benzodioxol-5-yl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10999990.png)
![N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-(1H-indol-3-YL)-3,6-dihydro-1(2H)-pyridinecarboxamide](/img/structure/B10999994.png)
![N-(4-phenylbutan-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B10999996.png)
![(3-Phenyl-2,1-benzoxazol-5-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B10999997.png)
